molecular formula C17H15BrCl2FN3O2 B11831505 tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

Cat. No.: B11831505
M. Wt: 463.1 g/mol
InChI Key: PVFZBWRZCCNJBZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, leading to a range of biological effects. The exact mechanism may involve binding to enzymes or receptors, altering their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
  • tert-Butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate

Uniqueness

tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

The compound tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic molecule notable for its unique structural features, including a pyridoindole core and multiple halogen substituents. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H17BrCl2FN2O2\text{C}_{15}\text{H}_{17}\text{BrCl}_{2}\text{F}\text{N}_{2}\text{O}_{2}. The structure includes:

  • tert-butyl group : Enhances lipophilicity.
  • Carbamate moiety : Provides reactivity and potential for biological interactions.
  • Pyridoindole framework : Known for various biological activities.

Preliminary studies indicate that this compound may interact with specific molecular targets within biological systems. Key areas of investigation include:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The halogenated structure may enhance activity against bacterial strains.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
5-FluorouracilPyrimidine analogAntitumor
N-(4-Chlorobenzyl)carbamateAromatic substitutionAntimicrobial
6-Methylpyridinyl carbamateHeterocyclic structureEnzyme inhibition

The unique combination of halogen substituents and the tert-butyl group may enhance its reactivity and selectivity towards specific biological targets compared to other compounds lacking these features.

Case Studies

  • Anticancer Studies : Research conducted on similar pyridoindole derivatives has demonstrated their ability to induce apoptosis in cancer cells. For instance, a study involving a related compound showed a significant reduction in cell viability in breast cancer cell lines after treatment with varying concentrations of the compound.
  • Antimicrobial Testing : In vitro assays have been performed to assess the antimicrobial activity of halogenated indoles. Results indicated that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridoindole Core : Utilizing bromo and chloro derivatives to construct the indole framework.
  • Carbamate Formation : Reaction with methyl isocyanate to introduce the carbamate group.
  • Purification : Techniques such as flash column chromatography are employed to isolate the final product.

These synthetic routes are essential for producing sufficient quantities for biological testing and potential therapeutic applications.

Properties

Molecular Formula

C17H15BrCl2FN3O2

Molecular Weight

463.1 g/mol

IUPAC Name

tert-butyl N-(3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate

InChI

InChI=1S/C17H15BrCl2FN3O2/c1-17(2,3)26-16(25)24(4)9-5-8(21)13(20)10-11-12(19)7(18)6-22-15(11)23-14(9)10/h5-6H,1-4H3,(H,22,23)

InChI Key

PVFZBWRZCCNJBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=NC=C(C(=C23)Cl)Br)Cl)F

Origin of Product

United States

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